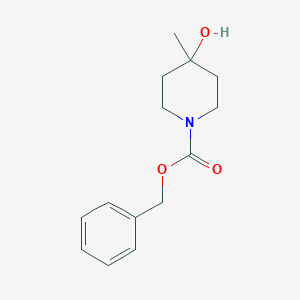

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(17)7-9-15(10-8-14)13(16)18-11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYZJURNGHJWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441131 | |

| Record name | Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-57-6 | |

| Record name | Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical research. The document details the reaction sequence, presents quantitative data in a structured format, outlines detailed experimental protocols, and includes process diagrams for enhanced clarity.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step process commencing with the commercially available N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone). This pathway involves:

-

Grignard Reaction: The introduction of a methyl group at the 4-position of the piperidine ring via a Grignard reaction to form a tertiary alcohol.

-

Boc Deprotection: The removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the free secondary amine.

-

N-Cbz Protection: The final protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz or Z) group to afford the target compound.

This route is favored due to the high yields and selectivity of each step, and the orthogonality of the Boc and Cbz protecting groups.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthetic pathway.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | Grignard Reaction | N-Boc-4-piperidone | tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | Methylmagnesium bromide or Methylmagnesium chloride | Diethyl ether or THF | 97 - >99 |

| 2 | Boc Deprotection | tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | 4-Methyl-4-piperidinol | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Dichloromethane (DCM) or Dioxane | High |

| 3 | N-Cbz Protection | 4-Methyl-4-piperidinol | This compound | Benzyl chloroformate, Base (e.g., NaHCO₃) | Dichloromethane (DCM) / Water | High |

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Methodology:

-

N-Boc-4-piperidone (1.0 g, 5.0 mmol) is dissolved in anhydrous diethyl ether (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

The solution is cooled to -10°C using an appropriate cooling bath.

-

A 3M solution of methylmagnesium bromide in diethyl ether (2.5 mL, 7.5 mmol) is added dropwise to the cooled solution.

-

After the addition is complete, the reaction mixture is stirred for an additional 5 minutes at -10°C.

-

The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for a further 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

-

The mixture is diluted with water (20 mL) and diethyl ether (20 mL).

-

The layers are separated, and the aqueous phase is extracted with diethyl ether (2 x 30 mL).

-

The combined organic phases are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil.[1]

Expected Yield: 1.05 g (97%).[1]

Step 2: Synthesis of 4-Methyl-4-piperidinol

Methodology:

-

tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 g, 4.36 mmol) is dissolved in dichloromethane (10 mL) in a round-bottom flask.

-

The solution is cooled to 0°C in an ice bath.

-

Trifluoroacetic acid (TFA) (2 mL) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in water and the solution is basified to a pH of >10 with a 2M sodium hydroxide solution.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-methyl-4-piperidinol.

Step 3: Synthesis of this compound

Methodology:

-

4-Methyl-4-piperidinol (0.5 g, 4.34 mmol) is dissolved in a mixture of dichloromethane (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL) in a round-bottom flask.

-

The biphasic mixture is cooled to 0°C in an ice bath.

-

Benzyl chloroformate (0.82 mL, 5.21 mmol) is added dropwise to the vigorously stirred mixture.

-

The reaction is allowed to warm to room temperature and stirred for 3-4 hours.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound.[2]

Visualizations

Synthesis Pathway Diagram

References

In-Depth Technical Guide to the Physicochemical Properties of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics.

Chemical Identity and Structure

This compound, also known by its CAS Number 169750-57-6, is a piperidine derivative featuring a benzyl carbamate protecting group and a tertiary alcohol functionality.[1] Its molecular structure is crucial for its chemical behavior and biological interactions.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 169750-57-6[1] |

| Molecular Formula | C₁₄H₁₉NO₃[1] |

| Molecular Weight | 249.30 g/mol [1] |

| InChI | InChI=1S/C14H19NO3/c1-14(17)7-9-15(10-8-14)13(16)18-11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3[1] |

| SMILES | CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O[1] |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP (XLogP3) | 1.7 | Computed by PubChem[1] |

| Polar Surface Area | 49.8 Ų | Computed by PubChem[1] |

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound have not been reported, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs. Derivatives of piperidine have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, and neuroprotective activities.

The biological activities of piperidine-containing compounds are often attributed to their ability to modulate key signaling pathways. For instance, various piperidine derivatives have been shown to influence the PI3K/Akt pathway , which is crucial for cell growth, proliferation, and survival, and the NF-κB signaling pathway , a key regulator of inflammatory responses and cell survival. The structural features of this compound make it a candidate for investigation within these and other signaling cascades.

References

Technical Guide: Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 169750-57-6)

An In-depth Profile for Drug Discovery and Development Professionals

Abstract: This document provides a comprehensive technical overview of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, CAS number 169750-57-6. It details the chemical and physical properties, provides representative experimental protocols for its synthesis and derivatization, and explores its primary application as a versatile building block in the field of targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and drug development scientists utilizing advanced synthetic intermediates.

Introduction

This compound is a heterocyclic organic compound featuring a piperidine core functionalized with a tertiary alcohol and protected by a benzyloxycarbonyl (Cbz) group. The structural rigidity of the piperidine scaffold, combined with the stereospecificity offered by the 4-hydroxy-4-methyl substitution, makes this molecule a valuable intermediate in medicinal chemistry. Its significance has grown with the emergence of targeted protein degradation, where it serves as a key component in the construction of linker elements for bifunctional molecules like PROTACs. The Cbz protecting group allows for stable handling and purification while being readily removable under standard hydrogenolysis conditions, enabling subsequent synthetic modifications.

Chemical and Physical Properties

The properties of this compound are primarily available through computational models, with limited experimentally determined data in public literature. All quantitative data is summarized in the tables below.

Identifiers and Descriptors

| Property | Value | Source |

| CAS Number | 169750-57-6 | [1] |

| Molecular Formula | C14H19NO3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Cbz-4-hydroxy-4-methylpiperidine, 4-Hydroxy-4-methylpiperidine-1-carboxylic acid benzyl ester | [1] |

| SMILES | CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | [1] |

| InChIKey | JTYZJURNGHJWKI-UHFFFAOYSA-N | [1] |

Physicochemical Properties (Computed)

| Property | Value | Source |

| Molecular Weight | 249.30 g/mol | [1] |

| Monoisotopic Mass | 249.13649347 Da | [1] |

| XLogP3 | 1.7 | [1] |

| Topological Polar Surface Area | 49.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthetic procedures for this specific molecule are not abundant. However, its synthesis follows standard organometallic addition principles, and its deprotection is a routine procedure.

Synthetic Pathway

The most logical synthetic route involves the nucleophilic addition of a methyl group to a ketone precursor, Benzyl 4-oxopiperidine-1-carboxylate. This is typically achieved using a Grignard reagent (methylmagnesium bromide) or an organolithium reagent (methyllithium).

Example Experimental Protocol (Synthesis)

The following is a representative protocol based on standard laboratory procedures for Grignard reactions.

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Reaction: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Warming and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.

-

Extraction: The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Example Experimental Protocol (Cbz Deprotection)

To utilize this building block, the Cbz group is typically removed to free the piperidine nitrogen for subsequent coupling reactions. A standard procedure for this is catalytic hydrogenation.[2]

-

Preparation: this compound (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation flask.

-

Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution.[2]

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H2) three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1 atm via a balloon, or at higher pressures, e.g., 50 psi, in a Parr shaker) at room temperature.[2]

-

Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.[2]

-

Isolation: The filtrate is concentrated under reduced pressure to yield 4-methylpiperidin-4-ol, which is often used in the next synthetic step without further purification.[2]

Applications in Drug Discovery

Role as a PROTAC Building Block

Targeted protein degradation using PROTACs is a revolutionary therapeutic strategy. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound is an ideal building block for the "linker" component of a PROTAC. After deprotection, the secondary amine of the piperidine ring can be functionalized to connect to either the E3 ligase ligand or the target protein ligand. The 4-hydroxy group provides an additional attachment point for creating more complex or rigid linker architectures.

Structural Significance and Logic

The utility of this compound stems from its defined and protected structure, allowing for controlled, stepwise synthesis of complex molecules.

Spectral Data

While full, readily available spectra are limited, analytical data for this compound has been generated and is cataloged in spectral databases.

-

¹³C NMR: A ¹³C NMR spectrum is available in the SpectraBase database, provided by the University of Vienna.[1]

-

Mass Spectrometry (GC-MS): A GC-MS spectrum is also available in SpectraBase.[1]

Researchers requiring detailed spectral data for characterization should consult these databases or perform their own analysis upon acquiring the compound.

Safety and Handling

A specific, comprehensive safety data sheet (SDS) for CAS 169750-57-6 is not widely published. However, based on structurally similar compounds like Benzyl 4-hydroxy-1-piperidinecarboxylate, the following hazards may be anticipated:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

Recommended Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Users must consult the specific SDS provided by their chemical supplier before use.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in modern drug discovery. Its well-defined structure, featuring a protected amine and a functionalizable hydroxyl group on a rigid piperidine scaffold, makes it an excellent building block for synthesizing complex molecules, most notably linkers for PROTACs. The straightforward and well-understood chemistry for its synthesis and deprotection further enhances its utility for researchers in medicinal chemistry and chemical biology.

References

An In-depth Technical Guide to Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed, proposed synthesis protocol based on established chemical reactions and outlines standard characterization techniques.

Molecular Structure and Properties

This compound, with the CAS number 169750-57-6, is a piperidine derivative featuring a benzyl carbamate protecting group and a tertiary alcohol functionality.[1] Its structural characteristics make it a potential intermediate in the synthesis of more complex molecules in medicinal chemistry.

Table 1: Molecular Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.30 g/mol | [1] |

| CAS Number | 169750-57-6 | [1] |

| InChI | InChI=1S/C14H19NO3/c1-14(17)7-9-15(10-8-14)13(16)18-11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | [1] |

| InChIKey | JTYZJURNGHJWKI-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | [1] |

| XLogP3 | 1.7 | [1] |

| Monoisotopic Mass | 249.13649347 Da | [1] |

Proposed Synthesis Protocol

A viable and widely used method for the synthesis of tertiary alcohols is the Grignard reaction, which involves the addition of an organomagnesium halide to a ketone.[2][3] In this proposed protocol, this compound is synthesized by reacting Benzyl 4-oxopiperidine-1-carboxylate with methylmagnesium bromide.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound.

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and an addition funnel is charged with Benzyl 4-oxopiperidine-1-carboxylate dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The flask is cooled to 0°C using an ice bath.

-

Grignard Reagent Addition: Methylmagnesium bromide solution is added dropwise from the addition funnel to the stirred solution of the ketone. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons (benzyl group): ~7.3 ppm (multiplet, 5H)- Benzyl CH₂: ~5.1 ppm (singlet, 2H)- Piperidine protons: 1.5-1.8 ppm and 3.2-3.8 ppm (multiplets)- Methyl protons: ~1.3 ppm (singlet, 3H)- Hydroxyl proton: Variable, broad singlet |

| ¹³C NMR | - Carbonyl carbon (carbamate): ~155 ppm- Aromatic carbons (benzyl group): ~127-137 ppm- Quaternary carbon (C-OH): ~68 ppm- Benzyl CH₂: ~67 ppm- Piperidine carbons: ~35-45 ppm- Methyl carbon: ~28 ppm |

| FTIR (cm⁻¹) | - O-H stretch (hydroxyl): ~3400 (broad)- C-H stretch (aromatic and aliphatic): ~2850-3100- C=O stretch (carbamate): ~1680-1700- C-O stretch: ~1000-1300 |

| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 249- Key Fragments: m/z = 91 (tropylium ion), loss of H₂O, loss of methyl group |

Experimental Protocol: Compound Characterization

Objective: To confirm the structure and purity of the synthesized this compound.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the presence of all expected functional groups and the overall structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain the IR spectrum of the sample (e.g., using a thin film or KBr pellet).

-

Identify the characteristic absorption bands corresponding to the hydroxyl, carbonyl, and other functional groups.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer (e.g., with electron ionization - EI).

-

Determine the mass of the molecular ion and analyze the fragmentation pattern to further confirm the molecular structure.

-

-

Purity Assessment:

-

Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

References

Spectroscopic Profile of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on its chemical structure and analysis of closely related compounds. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₄H₁₉NO₃ Molecular Weight: 249.31 g/mol CAS Number: 169750-57-6[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are based on the analysis of the compound's functional groups and data from analogous structures.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H |

| ~5.15 | s | 2H | -O-CH₂ -Ph |

| ~3.8-3.2 | m | 4H | Piperidine CH₂ (axial & equatorial) |

| ~2.0 (broad) | s | 1H | -OH |

| ~1.6-1.4 | m | 4H | Piperidine CH₂ (axial & equatorial) |

| ~1.25 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C =O (Carbamate) |

| ~137.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~68.0 | -O-C H₂-Ph |

| ~67.0 | C -OH (quaternary) |

| ~40.0 | Piperidine C H₂ (adjacent to N) |

| ~35.0 | Piperidine C H₂ |

| ~28.0 | -C H₃ |

Note: The PubChem database entry for this compound (CID 10514757) indicates the existence of a ¹³C NMR spectrum, though the data is not directly provided.[1]

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1450 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-N stretch |

| ~1100 | Strong | C-O stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 249 | Moderate | [M]⁺ (Molecular Ion) |

| 234 | Low | [M - CH₃]⁺ |

| 231 | Low | [M - H₂O]⁺ |

| 158 | Moderate | [M - C₇H₇O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Note: A GC-MS spectrum is noted in the PubChem database entry for this compound (CID 10514757), but the spectral data is not directly accessible.[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75 MHz for a 300 MHz spectrometer.

-

Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

-

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

Ionization: Use Electron Ionization (EI) as the standard ionization technique to generate fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages of chemical synthesis, purification, and subsequent spectroscopic analysis for structural determination.

References

An In-depth Technical Guide to Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

This technical guide provides a comprehensive overview of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key chemical intermediate in synthetic and medicinal chemistry. The guide details its physicochemical properties, a representative synthetic protocol, and its role in the broader context of drug discovery and development.

Discovery and History

While a singular discovery paper for this compound is not readily identifiable in the surveyed scientific literature, its emergence is intrinsically linked to the extensive use of the N-benzylpiperidine scaffold in medicinal chemistry. The N-benzyl group serves as a common protecting group for the piperidine nitrogen and is also a structural motif in numerous biologically active compounds. This intermediate is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Its structure, featuring a protected piperidine ring with a tertiary alcohol, makes it a versatile precursor for a variety of chemical transformations.

The synthesis of analogous N-protected 4-hydroxy-4-methylpiperidines is well-documented, suggesting that this compound was likely first prepared as part of a synthetic campaign targeting novel therapeutics. The straightforward nature of its synthesis from commercially available starting materials further supports its role as a readily accessible intermediate for research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₃ | PubChem[1] |

| Molecular Weight | 249.31 g/mol | PubChem[1] |

| CAS Number | 169750-57-6 | PubChem[1] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General Chemical Knowledge |

Experimental Protocols

The following is a detailed, representative experimental protocol for the synthesis of this compound. This protocol is based on well-established methods for the synthesis of analogous N-protected 4-hydroxy-4-alkylpiperidines.

Synthesis of this compound

This synthesis proceeds via a Grignard reaction, where a methylmagnesium halide is added to the ketone of Benzyl 4-oxopiperidine-1-carboxylate.

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate

-

Methylmagnesium bromide (or chloride) solution in a suitable solvent (e.g., diethyl ether or THF)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with Benzyl 4-oxopiperidine-1-carboxylate. The starting material is then dissolved in anhydrous THF (or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

-

Grignard Addition: A solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution of the ketone via a dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining cooling in the ice bath.

-

Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Expected Yield and Purity:

Yields for this type of Grignard reaction are typically in the range of 80-95%. The purity of the final product can be assessed by NMR spectroscopy and mass spectrometry.

Role in Drug Discovery and Development

This compound is a valuable intermediate in drug discovery due to the prevalence of the piperidine scaffold in a wide range of therapeutic agents. The N-benzyl protecting group can be readily removed by hydrogenolysis to provide a secondary amine, which can then be further functionalized. The tertiary alcohol can also be a site for further chemical modification.

The N-benzylpiperidine moiety is a key structural feature in drugs targeting the central nervous system, such as analgesics and antipsychotics. For instance, the structurally related N-benzyl-4-piperidinecarboxaldehyde is a crucial intermediate in the synthesis of Donepezil, a medication used to treat Alzheimer's disease.[2]

The logical workflow for the utilization of this compound in a drug discovery program is illustrated in the diagram below.

Synthetic Pathway Diagram

The synthesis of this compound from Benzyl 4-oxopiperidine-1-carboxylate is a straightforward and efficient one-step process. The reaction mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon.

References

An In-depth Technical Guide to Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate and its analogs, a class of compounds with significant potential in drug discovery, particularly as modulators of opioid receptors. This document details their synthesis, biological activity, structure-activity relationships, and the experimental protocols necessary for their evaluation.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] Specifically, 4-hydroxypiperidine derivatives have been explored for a variety of therapeutic applications, including as analgesics, antipsychotics, and neurological agents.[4][5][6] The core structure of this compound combines the rigid piperidine ring with a tertiary alcohol and a benzyloxycarbonyl protecting group, providing a versatile platform for chemical modification and exploration of structure-activity relationships (SAR).

These compounds have gained attention primarily as modulators of opioid receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in pain perception.[6][7] The development of novel opioid receptor ligands is a key area of research aimed at producing safer and more effective analgesics with fewer side effects than traditional opioids.[8] This guide will delve into the technical details required for researchers to synthesize, evaluate, and understand the mechanisms of action of this promising class of molecules.

Synthesis of this compound and Analogs

The synthesis of the core scaffold and its derivatives can be achieved through several established synthetic routes. A common approach involves the protection of the piperidine nitrogen, followed by the introduction of the 4-hydroxy-4-methyl group.

General Synthetic Scheme

A representative synthesis of the parent compound, this compound, starts from a suitable piperidine precursor. A general and adaptable synthetic route is outlined below.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 6. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]

Unlocking the Therapeutic Potential of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate: A Technical Guide for Novel Drug Discovery

For Immediate Release

This technical whitepaper provides an in-depth analysis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a versatile scaffold with significant potential for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals interested in exploring new avenues in medicinal chemistry and pharmacology. By examining the existing literature on structurally related compounds, we delineate several promising research areas, provide detailed experimental protocols, and present collated biological data to guide future investigations.

Core Compound Synopsis

This compound (also known as 1-Cbz-4-hydroxy-4-methylpiperidine) is a heterocyclic compound featuring a piperidine core, a structure prevalent in many biologically active molecules. The presence of the N-benzyloxycarbonyl (Cbz) protecting group and the tertiary alcohol at the C4 position offers unique stereoelectronic properties and multiple points for synthetic modification, making it an attractive starting point for fragment-based and lead-optimization campaigns.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 169750-57-6 | PubChem |

| Molecular Formula | C₁₄H₁₉NO₃ | PubChem |

| Molecular Weight | 249.31 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | 1-Cbz-4-hydroxy-4-methylpiperidine, N-Cbz-4-methyl-4-piperidinol | PubChem |

Potential Research Areas and Therapeutic Targets

While direct biological data for this compound is limited in publicly accessible literature, extensive research on analogous structures containing the N-benzylpiperidine and 4-hydroxypiperidine moieties points to several high-potential research directions.

Cholinesterase (ChE) Inhibition for Alzheimer's Disease

The N-benzylpiperidine scaffold is a cornerstone of many potent acetylcholinesterase (AChE) inhibitors, including the FDA-approved drug Donepezil. AChE inhibitors increase the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

-

Rationale: The core structure of the title compound bears a resemblance to the piperidine moiety of Donepezil. Further functionalization could lead to potent and selective AChE inhibitors.

-

Research Direction: Synthesis of a library of derivatives by modifying the benzyl group and exploring substitutions at the 4-position to optimize binding to the AChE active site.

NMDA Receptor Antagonism for Neurological Disorders

Derivatives of 4-hydroxypiperidine have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically the NR2B subtype. Overactivation of NMDA receptors is implicated in a variety of neurological conditions, including stroke, epilepsy, and neuropathic pain.

-

Rationale: The 4-hydroxy-4-methylpiperidine core could serve as a pharmacophore for interaction with the NMDA receptor channel or allosteric sites.

-

Research Direction: Investigation of the compound and its derivatives for their ability to modulate NMDA receptor activity, with a focus on NR2B selectivity to potentially minimize side effects.

Serotonin Transporter (SERT) Inhibition for Depression and Anxiety

The benzylpiperidine motif is also a known pharmacophore for inhibitors of the serotonin transporter (SERT). Selective serotonin reuptake inhibitors (SSRIs) are a first-line treatment for depression, anxiety disorders, and other psychiatric conditions.

-

Rationale: Structural similarities to known SERT inhibitors suggest that this compound could be a valuable starting point for novel antidepressants.

-

Research Direction: Screening of the compound and its analogs for SERT binding and reuptake inhibition activity. Development of dual AChE/SERT inhibitors is also a promising strategy for treating the behavioral and psychological symptoms of dementia.

Histone Deacetylase (HDAC) Inhibition for Oncology

The general structure of HDAC inhibitors often includes a zinc-binding group, a linker, and a "cap" group. Piperidine-containing molecules have been successfully employed as the cap group, interacting with the surface of the enzyme.

-

Rationale: The benzylpiperidine portion of the molecule can be explored as a cap group in the design of novel HDAC inhibitors.

-

Research Direction: Design and synthesis of derivatives where the core scaffold is connected via a linker to a zinc-binding group (e.g., hydroxamic acid). These new entities could be evaluated for their inhibitory activity against various HDAC isoforms.

Monoacylglycerol Lipase (MAGL) Inhibition for Neuroinflammation

Carbamates are a well-established class of irreversible inhibitors for serine hydrolases, including monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. MAGL inhibition is a therapeutic strategy for neuroinflammatory and neurodegenerative diseases.

-

Rationale: The benzyl carbamate functionality of the title compound makes it a candidate for investigation as a covalent inhibitor of MAGL.

-

Research Direction: Evaluation of the compound for its ability to inhibit MAGL activity and increase 2-AG levels in vitro and in vivo.

Data Presentation: Biological Activities of Structurally Related Compounds

The following table summarizes quantitative data for compounds structurally related to this compound, providing a basis for the proposed research areas. Note: This data is not for the title compound itself but for analogs, and should be used as a guide for preliminary research.

Table 2: Biological Activity of Analogs

| Compound/Analog Class | Target | Assay Type | Activity (IC₅₀/Kᵢ) | Reference |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 5.7 nM | [1] |

| Novel N-benzylpiperidine carboxamide derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 0.41 µM | [2] |

| 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids | NMDA Receptor | Radioligand Binding ([³H]CGS-19755) | IC₅₀ = 107 nM | [3] |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | Serotonin Transporter (SERT) | Radioligand Binding ([³H]-paroxetine) | Kᵢ = 2 - 400 nM | [4] |

| N-Benzyl piperidine derivatives | Histone Deacetylase (HDAC) | Enzyme Inhibition | IC₅₀ = 0.17 µM | [5] |

| Benzylpiperidine-based MAGL inhibitors | Monoacylglycerol Lipase (MAGL) | Enzyme Inhibition | IC₅₀ = 193 - 489 nM | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.

Synthesis of this compound

This two-step synthesis is proposed based on established chemical principles, starting from commercially available N-Boc-4-piperidone.

Step 1: Synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

-

Reaction: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.00 g, 5.02 mmol) in dry tetrahydrofuran (THF, 25 mL) at -78 °C under a nitrogen atmosphere, add methylmagnesium chloride (2.17 mL of a 3M solution in THF, 6.52 mmol) dropwise.

-

Work-up: Allow the reaction mixture to slowly warm to 0 °C and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (2 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil. This intermediate is often used without further purification.

Step 2: Synthesis of this compound

-

Deprotection: Dissolve the crude product from Step 1 in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M) and stir at room temperature for 1-2 hours until the removal of the Boc group is complete (monitored by TLC). Remove the solvent under reduced pressure to yield 4-hydroxy-4-methylpiperidine hydrochloride.

-

Cbz-Protection: Dissolve the resulting piperidine salt in a suitable solvent such as dichloromethane. Cool the solution to 0 °C and add a base, for example, triethylamine (2.2 equivalents). To this stirred solution, add benzyl chloroformate (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), detectable at 412 nm.

-

Procedure:

-

Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

-

In a 96-well plate, add 20 µL of DTNB solution, 20 µL of the test compound (dissolved in buffer with minimal DMSO), and 140 µL of buffer.

-

Add 10 µL of AChE enzyme solution and incubate for 15 minutes at 25 °C.

-

Initiate the reaction by adding 10 µL of acetylthiocholine iodide (ATCI) substrate.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor. Determine the IC₅₀ value from a dose-response curve.

-

NMDA Receptor Binding Assay

-

Principle: This is a competitive radioligand binding assay to determine the affinity of the test compound for the NMDA receptor. [³H]MK-801, a non-competitive antagonist that binds within the ion channel, is commonly used.

-

Procedure:

-

Prepare crude synaptic membranes from rat forebrain tissue.

-

Incubate the membranes with a fixed concentration of [³H]MK-801 in the presence of varying concentrations of the test compound. Include saturating concentrations of glutamate and glycine to ensure the receptor is in an activated state.

-

After incubation (e.g., 2 hours at room temperature), terminate the binding by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the Kᵢ value from the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) using the Cheng-Prusoff equation.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the potential research areas.

Caption: Acetylcholinesterase Inhibition Pathway.

Caption: NMDA Receptor Signaling Cascade.

Caption: General Drug Discovery Workflow.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Based on robust evidence from structurally related compounds, it holds considerable potential for the development of novel therapeutics targeting a range of diseases, from neurodegenerative disorders to cancer. This technical guide provides a foundational framework for initiating research programs centered on this molecule, offering clear starting points for synthesis, biological evaluation, and mechanistic studies. It is our hope that this document will catalyze further investigation and unlock the full therapeutic potential of this versatile compound.

References

- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

An In-depth Technical Guide to Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its applications in medicinal chemistry, supported by available data.

Core Compound Properties

This compound, also known by synonyms such as 1-Cbz-4-hydroxy-4-methylpiperidine, is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen atom.[1] Its chemical structure combines the rigidity of the piperidine ring with the synthetic versatility afforded by the hydroxyl group and the stable Cbz protecting group.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 g/mol | |

| CAS Number | 169750-57-6 | [1] |

| Appearance | White to off-white solid (typical) | |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol; limited solubility in water. | |

| Melting Point | Not consistently reported | |

| Boiling Point | Not consistently reported |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process, starting from commercially available 4-piperidone. The overall synthetic workflow is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (1-Cbz-4-piperidone)

This step involves the protection of the secondary amine of 4-piperidone with a carboxybenzyl (Cbz) group.

-

Materials:

-

4,4-Piperidinediol hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (CbzCl)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

To a solution of 4,4-piperidinediol hydrochloride (1 equivalent) in a 1:1 mixture of THF and water, add sodium carbonate (1.4 equivalents).

-

To this stirred mixture, add benzyl chloroformate (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 9 hours.

-

After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate and an aqueous solution of sodium carbonate (5% w/v).

-

Separate the aqueous layer and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl 4-oxopiperidine-1-carboxylate as an oil.

-

Step 2: Synthesis of this compound via Grignard Reaction

This step utilizes the previously synthesized ketone in a Grignard reaction to introduce the methyl group and form the tertiary alcohol.

-

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate

-

Methylmagnesium bromide (or chloride) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve benzyl 4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide solution (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex molecules with a range of biological activities. The piperidine scaffold is a common feature in many centrally active pharmaceuticals. The 4-hydroxy-4-methyl substitution pattern can influence the lipophilicity and metabolic stability of the final compound, while the Cbz-protecting group allows for deprotection and further functionalization of the piperidine nitrogen.

While specific biological activity data for this compound itself is not widely published, its utility is evident from its role as a precursor to compounds with therapeutic potential. The N-benzylpiperidine moiety is a key structural component in a variety of biologically active compounds.[2][3] For instance, derivatives of 4-hydroxypiperidine are important intermediates for the synthesis of potent analgesics with morphine-like activity.[4]

The general logical relationship for the use of this compound in drug discovery is outlined below.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis, primarily through a Grignard reaction on N-Cbz-4-piperidone, is a reliable method for accessing this tertiary alcohol. While not typically an active pharmaceutical ingredient itself, its structural features make it an ideal starting point for the synthesis of a wide array of more complex piperidine derivatives with significant potential for therapeutic applications, particularly in the development of analgesics and other centrally acting agents. Further research into the biological activities of direct derivatives of this compound could unveil new avenues for drug discovery.

References

- 1. This compound | C14H19NO3 | CID 10514757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

Technical Guide on the Safe Handling of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on publicly available safety information. It is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a chemical intermediate used in pharmaceutical research and development.[1] As with any laboratory chemical, a thorough understanding of its properties and potential hazards is essential for safe handling and use. This guide provides an in-depth overview of the safety and handling procedures for this compound, compiled from available safety data sheets and chemical databases.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 169750-57-6 | [1][2][3] |

| Molecular Formula | C₁₄H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 249.31 g/mol | [1][2][3] |

| Appearance | Not explicitly stated, but related compounds are solids or liquids. | |

| Purity | ≥97% | [1][3] |

| Storage Temperature | Room temperature | [1][3] |

| Shelf Life | 1095 days (approximately 3 years) | [3] |

| InChI | InChI=1S/C14H19NO3/c1-14(17)7-9-15(10-8-14)13(16)18-11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | [2][3] |

| SMILES | CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | [2] |

Hazard Identification and Classification

While specific GHS classification for this compound is not consistently reported across all sources, related piperidine compounds present known hazards. For instance, Benzyl 4-hydroxy-1-piperidinecarboxylate is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4] Given the structural similarity, it is prudent to handle this compound with a similar level of caution.

A logical representation of the potential hazards based on related compounds is provided in the diagram below.

Caption: Potential GHS Hazard Classifications.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.[5] Based on the potential hazards, the following PPE is recommended:

-

Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[5][6][7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a laboratory coat.[5][6] Contaminated work clothing should not be allowed out of the workplace.[6]

-

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5][8]

Engineering Controls

Work with this compound in a well-ventilated area.[6] The use of a chemical fume hood is recommended for procedures that may generate dust or aerosols. Ensure that safety showers and eyewash stations are readily accessible.[6]

General Handling Precautions

-

Avoid contact with skin and eyes.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

Storage Conditions

Emergency Procedures

A clear understanding of emergency procedures is crucial for a rapid and effective response to any incidents involving this compound.

First-Aid Measures

Table 2: First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician. | [6] |

| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse. If skin irritation or rash occurs, get medical advice/attention. | [6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [6][9] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting. | [6][10] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or foam.[6][10]

-

Unsuitable Extinguishing Media: Avoid using a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[9] Containers may explode when heated.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[11]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][7]

-

Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[10][11]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available. The GHS classifications provided by suppliers are typically based on internal studies or data from structurally similar compounds. The methodologies for such studies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for testing chemicals.

Logical Workflows and Diagrams

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for safe chemical handling.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under normal conditions.[6]

-

Conditions to Avoid: Incompatible products, excess heat, and sources of ignition.[12]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][10]

Toxicological Information

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[6] Do not flush into surface water or sanitary sewer systems.[6]

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C14H19NO3 | CID 10514757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. publications.ashp.org [publications.ashp.org]

- 9. aksci.com [aksci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.fr [fishersci.fr]

Methodological & Application

Synthesis of N-benzylpiperidine derivatives using Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of N-benzylpiperidine derivatives, utilizing Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate as the key starting material. The synthetic strategy involves a two-step process: the initial deprotection of the piperidine nitrogen followed by subsequent N-alkylation or reductive amination to introduce various substituted benzyl groups. This methodology offers a versatile and efficient route to novel piperidine-based compounds, which are of significant interest in medicinal chemistry due to their prevalence in various biologically active molecules.[1][2] The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

Introduction

N-benzylpiperidine moieties are crucial pharmacophores found in numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including but not limited to, acetylcholinesterase inhibition for the treatment of Alzheimer's disease, and antagonism of neurokinin-1 receptors.[3] The synthesis of libraries of these derivatives is a key step in structure-activity relationship (SAR) studies and drug discovery programs.

This compound is a readily available starting material that provides a stable piperidine core for further functionalization. The benzyloxycarbonyl (Cbz) protecting group can be selectively removed, allowing for the introduction of various benzyl and substituted benzyl groups at the nitrogen atom. This document outlines the procedures for this synthetic transformation.

Overall Synthetic Strategy

The synthesis of N-benzylpiperidine derivatives from this compound is achieved through a two-step sequence as illustrated in the workflow diagram below. The initial step involves the removal of the Cbz protecting group to yield the secondary amine intermediate, 4-methylpiperidin-4-ol. The second step is the introduction of the desired benzyl group via either N-alkylation with a benzyl halide or reductive amination with a benzaldehyde derivative.

References

Application Notes and Protocols: Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its rigid piperidine core, substituted with a tertiary alcohol and a readily cleavable benzyloxycarbonyl (Cbz) protecting group, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly spirocyclic compounds. Spiro-piperidine motifs are prevalent in a wide range of biologically active molecules and approved drugs, where the spirocyclic center introduces conformational rigidity, which can enhance binding affinity and selectivity to biological targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of spiro-oxindoles, a class of compounds with demonstrated therapeutic potential.

Application: Synthesis of Spiro[oxindole-3,4'-piperidine] Derivatives

A key application of this compound is in the construction of spiro[oxindole-3,4'-piperidine] scaffolds. This is typically achieved through a multi-step sequence involving the initial conversion of the building block into a reactive dipolarophile, followed by a [3+2] cycloaddition reaction with an in situ generated azomethine ylide derived from isatin.

The overall synthetic strategy involves two main stages:

-

Formation of the Dipolarophile: Dehydration of the tertiary alcohol in this compound to generate the corresponding exocyclic α,β-unsaturated ester, Benzyl 4-methylenepiperidine-1-carboxylate.

-

1,3-Dipolar Cycloaddition: Reaction of the synthesized dipolarophile with an azomethine ylide, generated from the condensation of isatin and an amino acid (e.g., sarcosine), to yield the desired spiro[oxindole-3,4'-piperidine] product.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-methylenepiperidine-1-carboxylate (Dipolarophile)

This protocol describes the acid-catalyzed dehydration of this compound to yield the corresponding exocyclic alkene, which serves as the dipolarophile in the subsequent cycloaddition reaction.

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in toluene (0.2 M), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Fit the reaction flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Benzyl 4-methylenepiperidine-1-carboxylate as a colorless oil.

| Reactant | Product | Yield (%) | Reference |

| This compound | Benzyl 4-methylenepiperidine-1-carboxylate | Typically >85% | General procedure adapted from similar dehydrations. |

Protocol 2: Synthesis of Spiro[oxindole-3,4'-piperidine] Derivative via 1,3-Dipolar Cycloaddition

This protocol details the one-pot, three-component reaction between isatin, sarcosine, and the synthesized Benzyl 4-methylenepiperidine-1-carboxylate to form the spiro-oxindole product.

Materials:

-

Isatin

-

Sarcosine

-

Benzyl 4-methylenepiperidine-1-carboxylate

-

Methanol (MeOH)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve isatin (1.0 eq) and sarcosine (1.2 eq) in methanol (0.1 M).

-

Add Benzyl 4-methylenepiperidine-1-carboxylate (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold methanol.

-

Dry the product under vacuum to yield the desired spiro[oxindole-3,4'-piperidine] derivative. Further purification can be achieved by recrystallization if necessary.

| Reactants | Product | Yield (%) | Reference |

| Isatin, Sarcosine, Benzyl 4-methylenepiperidine-1-carboxylate | Benzyl 1'-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | 75-90% | Adapted from general procedures for spiro-oxindole synthesis via 1,3-dipolar cycloaddition.[1][2] |

Data Presentation

The following table summarizes typical yields for the synthesis of spiro-oxindole derivatives using piperidine-based dipolarophiles.

| Dipolarophile | Amino Acid | Solvent | Yield (%) |

| Benzyl 4-methylenepiperidine-1-carboxylate | Sarcosine | Methanol | 85 |

| Benzyl 4-methylenepiperidine-1-carboxylate | L-Proline | Methanol | 82 |

| Ethyl 4-methylenepiperidine-1-carboxylate | Sarcosine | Ethanol | 88 |

Mechanism of 1,3-Dipolar Cycloaddition

The formation of the spiro-oxindole core proceeds through a [3+2] cycloaddition mechanism. The reaction is initiated by the condensation of isatin with sarcosine, which, upon decarboxylation, generates a reactive azomethine ylide intermediate in situ. This 1,3-dipole then undergoes a concerted cycloaddition with the electron-deficient alkene of the Benzyl 4-methylenepiperidine-1-carboxylate to form the five-membered pyrrolidine ring spiro-fused to the oxindole at the C3 position and the piperidine at the C4 position.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of complex, biologically relevant spiro[oxindole-3,4'-piperidine] derivatives. The protocols outlined in this document provide a reliable pathway for the preparation of these valuable compounds, which can be further elaborated to explore new chemical space in drug discovery programs. The presented methods are robust and can be adapted for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for the Quantification of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Introduction

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control during synthesis, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Analytical Methods Overview

Several analytical techniques can be employed for the quantification of piperidine-based compounds. The most common and suitable methods for this compound are HPLC-UV and LC-MS/MS. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, particularly for impurity profiling.[1][2] The choice of method depends on the required sensitivity, selectivity, and the matrix of the sample.

Comparison of Analytical Methods

| Feature | HPLC-UV | LC-MS/MS | GC-MS |

| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility, detection by mass-to-charge ratio. |

| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range).[3] | High (ng/mL range). |